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molecular formula C10H9F3O3S B8378310 2-(2-Hydroxyethylthio)-5-trifluoromethylbenzoic acid

2-(2-Hydroxyethylthio)-5-trifluoromethylbenzoic acid

Cat. No. B8378310
M. Wt: 266.24 g/mol
InChI Key: DWCOCAMUIRJDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953595

Procedure details

In a similar manner are prepared: 2-(2-hydroxyethylthio)-5-trifluoromethylbenzoic acid, m.p. 153°-154° C.; 2-crotylthio-5-trifluoromethylbenzoic acid, m.p. 139°-141° C.; 2-methallythio-5-trifluoromethylbenzoic acid, m.p. 150°-152° C. and 2-allythio-5-trifluoromethylbenzoic acid, m.p. 178°-190° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-crotylthio-5-trifluoromethylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-methallythio-5-trifluoromethylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-allythio-5-trifluoromethylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC[CH2:3][S:4][C:5]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].C(SC1C=CC(C(F)(F)F)=CC=1C(O)=O)C=CC>>[CH3:3][S:4][C:5]1[CH:13]=[CH:12][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCSC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Step Two
Name
2-crotylthio-5-trifluoromethylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC)SC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Step Three
Name
2-methallythio-5-trifluoromethylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-allythio-5-trifluoromethylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner are prepared

Outcomes

Product
Name
Type
Smiles
CSC1=C(C(=O)O)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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